molecular formula C11H17N3O2 B12994461 tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

Cat. No.: B12994461
M. Wt: 223.27 g/mol
InChI Key: CPIXKVAGZNGBFC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a tetrahydrocyclopenta[c]pyrazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate can be achieved through multiple synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product in good yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate serves as a versatile intermediate for the preparation of various heterocyclic compounds. It is used in the synthesis of complex molecules with potential biological activity .

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used as a building block for the development of new drugs and bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in the design of novel pharmaceuticals targeting specific biological pathways .

Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of advanced materials and specialty chemicals. It is used in the production of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Uniqueness: tert-Butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is unique due to its specific structural features, including the tetrahydrocyclopenta[c]pyrazolyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial processes .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

CPIXKVAGZNGBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=NN2

Origin of Product

United States

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